molecular formula C8H9NO3 B082801 2,4-Dimethyl-5-nitrophenol CAS No. 14969-00-7

2,4-Dimethyl-5-nitrophenol

Cat. No.: B082801
CAS No.: 14969-00-7
M. Wt: 167.16 g/mol
InChI Key: OMVAMPJZESGWII-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, characterized by the presence of two methyl groups and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-5-nitrophenol can be synthesized through the nitration of 2,4-dimethylphenol using nitric acid. The reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., bromine), sulfonating agents (e.g., sulfuric acid).

Major Products Formed:

    Reduction: 2,4-Dimethyl-5-aminophenol.

    Oxidation: 2,4-Dimethyl-5-nitroquinone.

    Substitution: Various halogenated or sulfonated derivatives.

Scientific Research Applications

2,4-Dimethyl-5-nitrophenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: Employed in studies involving enzyme inhibition and as a model compound for understanding nitroaromatic compound metabolism.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Comparison with Similar Compounds

  • 2,4-Dimethylphenol
  • 4-Nitrophenol
  • 2,5-Dimethyl-4-nitrophenol

Comparison: 2,4-Dimethyl-5-nitrophenol is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties Compared to 4-nitrophenol, it has additional methyl groups that influence its reactivity and solubility

Properties

IUPAC Name

2,4-dimethyl-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-6(2)8(10)4-7(5)9(11)12/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVAMPJZESGWII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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